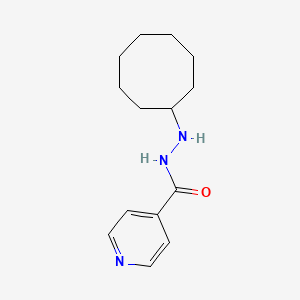
Isonicotinic acid, 2-cyclooctylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, 2-cyclooctylhydrazide is a derivative of isonicotinic acid, which is a pyridine-based compound with a carboxylic acid substituent at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2-cyclooctylhydrazide typically involves the reaction of isonicotinic acid with cyclooctylhydrazine. The process can be summarized as follows:
Starting Materials: Isonicotinic acid and cyclooctylhydrazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: Isonicotinic acid is dissolved in the solvent, and cyclooctylhydrazine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Isonicotinic acid, 2-cyclooctylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Isonicotinic acid, 2-cyclooctylhydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of isonicotinic acid, 2-cyclooctylhydrazide involves its interaction with bacterial enzymes. The compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic acid hydrazide (Isoniazid): A well-known anti-tuberculosis drug.
Nicotinic acid: Another pyridine derivative with a carboxylic acid group at the 3-position.
Picolinic acid: A pyridine derivative with a carboxylic acid group at the 2-position.
Uniqueness
Isonicotinic acid, 2-cyclooctylhydrazide is unique due to its cyclooctylhydrazide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its antimicrobial activity and provide a basis for the development of new therapeutic agents.
Propriétés
Numéro CAS |
13117-21-0 |
|---|---|
Formule moléculaire |
C14H21N3O |
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
N'-cyclooctylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C14H21N3O/c18-14(12-8-10-15-11-9-12)17-16-13-6-4-2-1-3-5-7-13/h8-11,13,16H,1-7H2,(H,17,18) |
Clé InChI |
DDZSVJLVGURHGC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)NNC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



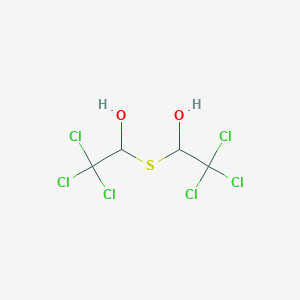
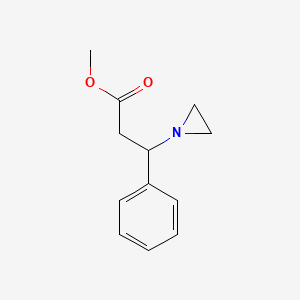
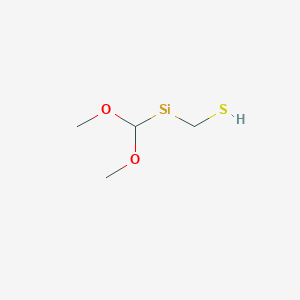
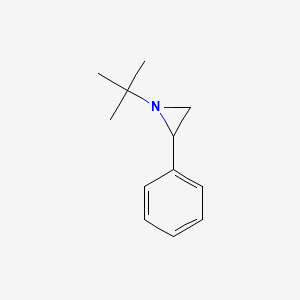
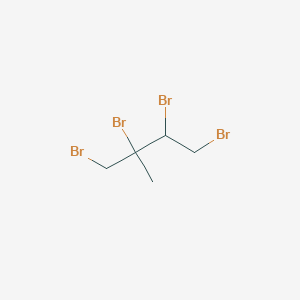
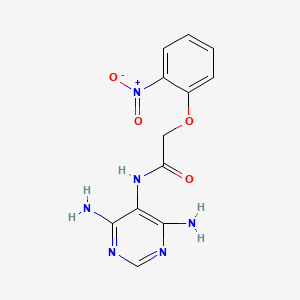
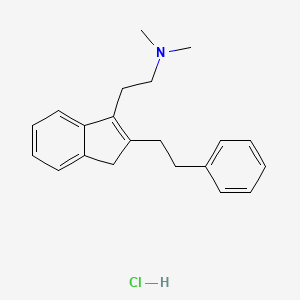

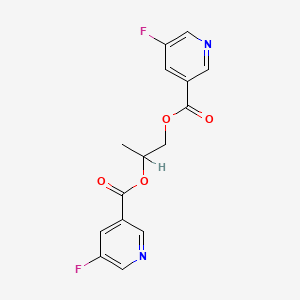
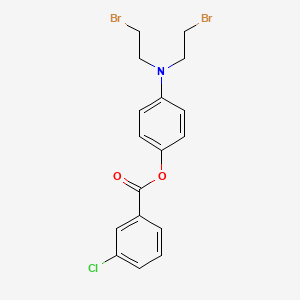

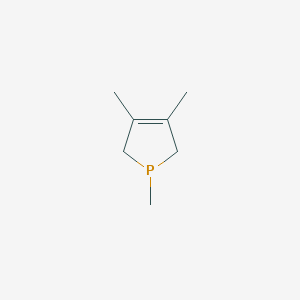
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
